molecular formula C13H11I3O4 B1223048 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate CAS No. 161042-10-0

2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate

Cat. No.: B1223048
CAS No.: 161042-10-0
M. Wt: 611.94 g/mol
InChI Key: NULXFDVOMMITJV-UHFFFAOYSA-N
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Description

2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate is a chemical compound with the molecular formula C13H11I3O4 and a molecular weight of 611.94 g/mol . This compound is characterized by the presence of three iodine atoms attached to a benzoyl group, which is further linked to an ethyl methacrylate moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate is utilized in various scientific research fields, including:

    Chemistry: It is used as a monomer in the synthesis of specialized polymers with unique properties.

    Biology: The compound is employed in the development of radiopaque materials for imaging applications.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: The compound is used in the production of high-performance coatings and adhesives.

Safety and Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, it is recommended to collect and arrange disposal, keeping the chemical in suitable and closed containers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate typically involves the esterification of 2,3,5-triiodobenzoic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.

    Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products:

    Substitution Reactions: The major products are derivatives of 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate with substituted functional groups.

    Polymerization: The major products are polymers with repeating units of the methacrylate monomer.

Mechanism of Action

The mechanism of action of 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on the functional groups present in the polymer structure.

Comparison with Similar Compounds

Uniqueness: 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate is unique due to the presence of both the triiodobenzoic acid and methacrylate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly valuable in the synthesis of specialized polymers and materials.

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2,3,5-triiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11I3O4/c1-7(2)12(17)19-3-4-20-13(18)9-5-8(14)6-10(15)11(9)16/h5-6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULXFDVOMMITJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=C(C(=CC(=C1)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11I3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167056
Record name 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161042-10-0
Record name 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161042100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3,5-triiodobenzoic acid (25 g), 2-hydroxyethyl methacrylate (7.2 g), 1,3-dicyclohexylcarbodiimide (11.5 g) and 4-pyrrilidinopyridine (0.75 g) were stirred in ether suspension (250 ml) at room temperature for 24 hr. The solid was filtered off and the residue washed with fresh ether. The ether solution was extracted with dilute HCl (0.2M) and then with saturated sodium bicarbonate solution. The organic phase was dried (MgSO4) and the solvent removed under reduced pressure. The residue (21.1 g) was recrystallised from ethyl acetate to give a pure material as white crystals m.pt.94° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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